molecular formula C12H16ClN B12390709 N-Desmethyl Selegiline-d5 hydrochloride

N-Desmethyl Selegiline-d5 hydrochloride

Cat. No.: B12390709
M. Wt: 214.74 g/mol
InChI Key: KJZZTCSJZCYCQS-QIYRTOCASA-N
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Description

N-Desmethyl Selegiline-d5 hydrochloride is a deuterium-labeled analogue of N-Desmethyl Selegiline hydrochloride. It is a stable isotope compound used primarily in scientific research. This compound is known for its application in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Desmethyl Selegiline-d5 hydrochloride is synthesized by incorporating deuterium into N-Desmethyl Selegiline hydrochloride. The process involves the substitution of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions. The compound contains an alkyne group, making it suitable for click chemistry reactions .

Industrial Production Methods

The industrial production of this compound involves the use of stable heavy isotopes of hydrogen. These isotopes are incorporated into drug molecules, primarily as tracers for quantitation during the drug development process. The production process ensures high purity and consistency, making it suitable for research applications .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Selegiline-d5 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. In click chemistry, the primary product is a triazole derivative formed through the cycloaddition reaction .

Scientific Research Applications

N-Desmethyl Selegiline-d5 hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

N-Desmethyl Selegiline-d5 hydrochloride exerts its effects through the inhibition of monoamine oxidase B (MAO-B). This inhibition leads to an increase in the levels of neurotransmitters such as dopamine and norepinephrine. The compound also acts as a catecholaminergic activity enhancer, similar to its parent compound, selegiline .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Desmethyl Selegiline-d5 hydrochloride is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This labeling also affects the pharmacokinetic and metabolic profiles, making it a valuable tool in drug development .

Properties

Molecular Formula

C12H16ClN

Molecular Weight

214.74 g/mol

IUPAC Name

(2R)-1-(2,3,4,5,6-pentadeuteriophenyl)-N-prop-2-ynylpropan-2-amine;hydrochloride

InChI

InChI=1S/C12H15N.ClH/c1-3-9-13-11(2)10-12-7-5-4-6-8-12;/h1,4-8,11,13H,9-10H2,2H3;1H/t11-;/m1./s1/i4D,5D,6D,7D,8D;

InChI Key

KJZZTCSJZCYCQS-QIYRTOCASA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C)NCC#C)[2H])[2H].Cl

Canonical SMILES

CC(CC1=CC=CC=C1)NCC#C.Cl

Origin of Product

United States

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